3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4-dichlorophenyl group at position 3 and a 3-pyridylmethylene moiety at position 4. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
Molecular Formula |
C15H8Cl2N2OS2 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8Cl2N2OS2/c16-11-4-3-10(7-12(11)17)19-14(20)13(22-15(19)21)6-9-2-1-5-18-8-9/h1-8H/b13-6- |
InChI Key |
OORVGSJENLVMEM-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
-
Precursor : 3-(3,4-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one (synthesized via cyclocondensation of 3,4-dichloroaniline with carbon disulfide and chloroacetic acid).
-
Aldehyde : 3-Pyridinecarboxaldehyde.
-
Catalyst : Piperidine or ammonium acetate.
-
Solvent : Anhydrous ethanol or methanol.
-
Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.
Reaction Mechanism
The base-catalyzed condensation proceeds via deprotonation of the active methylene group at C5 of the thiazolidinone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone (Fig. 1). Stereoselectivity favors the Z-isomer due to steric hindrance between the pyridyl group and thiazolidinone sulfur.
Yield Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% | Maximizes kinetics |
| Solvent Polarity | Ethanol | Enhances solubility |
| Reaction Time | 7 hours | Balances completion vs. degradation |
| Temperature | 85°C | Accelerates dehydration |
Yields typically range from 65–72%. Prolonged heating (>10 hours) promotes byproduct formation, reducing purity.
One-Pot Cyclocondensation Strategy
An alternative one-pot method synthesizes the thiazolidinone core and introduces the pyridylmethylene group sequentially without isolating intermediates.
Reaction Sequence
-
Formation of Thiazolidinone Core :
-
In Situ Condensation :
Advantages and Limitations
-
Advantages : Reduced purification steps, higher overall yield (68–75%).
-
Limitations : Requires precise stoichiometry; excess aldehyde leads to diadduct formation.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields. A typical protocol involves:
-
Reactants : 3-(3,4-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one (1 eq), 3-pyridinecarboxaldehyde (1.2 eq).
-
Conditions : 100 W microwave power, 100°C, 20–30 minutes in ethanol.
-
Yield : 70–73%, comparable to conventional heating but with 80% shorter duration.
Structural Confirmation and Analytical Data
Post-synthesis characterization ensures product integrity:
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the exocyclic double bond, with the pyridyl group and dichlorophenyl moiety on opposite sides of the thiazolidinone plane.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Knoevenagel | 65–72 | 6–8 h | 95–98 | High |
| One-Pot | 68–75 | 10–12 h | 90–95 | Moderate |
| Microwave-Assisted | 70–73 | 0.5 h | 97–99 | Limited |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridylmethylene group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are carried out in polar or non-polar solvents depending on the reagents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Research has demonstrated that compounds in the thiazolidinone class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies show that thiazolidinones can inhibit the growth of various bacterial strains, making them candidates for antibiotic development.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models, suggesting applications in treating inflammatory diseases.
- Anticancer Activity : Initial research indicates that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces inflammation in preclinical models | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as a new antibiotic agent.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, this compound demonstrated notable anti-inflammatory effects by reducing pro-inflammatory cytokines. This suggests its potential application in treating autoimmune diseases.
Case Study 3: Cancer Cell Apoptosis
Research involving cancer cell lines showed that treatment with the compound resulted in increased rates of apoptosis. Mechanistic studies indicated that it may activate specific apoptotic pathways, providing insights into its anticancer mechanisms.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in its substitution pattern. Key comparisons include:
Table 1: Substituent and Physicochemical Comparisons
| Compound Name / ID (Evidence) | R<sup>3</sup> Substituent | R<sup>5</sup> Substituent | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|---|
| Target Compound | 3,4-Dichlorophenyl | 3-Pyridylmethylene | N/A | ~367.3 (estimated) | N/A |
| (5Z)-3-(3-Chloro-4-methylphenyl)-... (7) | 3-Chloro-4-methylphenyl | 2,5-Dimethoxybenzylidene | N/A | 402.89 | N/A |
| Compound 9l (1) | 4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl | 1,3-Benzodioxol-5-ylmethylene | 172–233 (decomp.) | N/A | N/A |
| Compound 9n (1) | 4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl | 4-Hydroxy-3-methoxybenzylidene | 202–204 | N/A | N/A |
| (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-... (15) | Phenyl | 2-Hydroxybenzylidene | N/A | 325.39 | N/A |
| 3-(4-Bromophenyl)-5-(3-pyridylmethylene)-... (12) | 4-Bromophenyl | 3-Pyridylmethylene | N/A | 393.29 | N/A |
Key Observations:
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound likely increases thermal stability compared to methoxy or hydroxy substituents (e.g., 9n in melts at 202–204°C, while dichlorophenyl analogs may decompose at higher temperatures) .
- Aromatic vs.
- Halogen Effects : Compared to the 4-bromophenyl analog (), the dichlorophenyl group may enhance lipophilicity and alter biological activity due to increased electron-withdrawing effects .
Crystallographic and Stability Considerations
- Molecular Packing : Compounds like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-... () form dimers via intermolecular hydrogen bonds (e.g., S(6) and R2<sup>2</sup>(7) motifs), stabilizing the crystal lattice. The pyridylmethylene group in the target compound may facilitate similar interactions .
- Dihedral Angles : In , dihedral angles between heterocyclic and aromatic rings range from 9.68° to 79.26°, influencing molecular planarity and stacking. The dichlorophenyl group in the target compound may induce greater torsion, reducing planarity compared to phenyl or benzodioxolyl analogs .
Biological Activity
3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This compound exhibits potential therapeutic effects due to its unique structural features, including a thiazolidinone core with both electron-withdrawing and electron-donating substituents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNS
- Molecular Weight : 351.24 g/mol
- Structural Features :
- A thiazolidinone ring system
- A dichlorophenyl moiety
- A pyridylmethylene substituent
Antimicrobial Activity
Thiazolidinones, including this compound, have shown significant antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains and fungi. A study highlighted the structure-activity relationship (SAR), demonstrating that the presence of halogen substituents enhances antimicrobial efficacy.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazolidinone derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle arrest at the G2/M phase. In vitro studies have demonstrated its effectiveness against breast and colon cancer cells.
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound has been evaluated for its potential in reducing inflammation in models of arthritis and other inflammatory diseases.
Antidiabetic Effects
Research has suggested that thiazolidinones may possess antidiabetic properties by enhancing insulin sensitivity and regulating glucose metabolism. Studies indicate that this compound can reduce blood glucose levels in diabetic animal models.
The biological activity of 3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is primarily mediated through:
- Enzyme Inhibition : The compound has been identified as an inhibitor of urease (EC 3.5.1.5), which plays a critical role in nitrogen metabolism in various organisms .
- Receptor Interactions : It interacts with multiple receptors involved in cellular signaling pathways, influencing various physiological responses.
Case Study 1: Anticancer Activity
In a study published in 2021, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several thiazolidinone derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited a minimum inhibitory concentration (MIC) lower than many other tested compounds, indicating strong antimicrobial potential.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3,4-dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one with high purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of substituted pyrazole or pyridine precursors with thiazolidinone intermediates. Key steps include:
- Knoevenagel condensation between aldehyde and thiazolidinone moieties under reflux in ethanol or methanol, with yields improved by microwave-assisted synthesis (reducing reaction time by 40–60%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while bases like piperidine catalyze imine formation .
- Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation using HPLC (>95% purity) and NMR (confirming Z-configuration of the exocyclic double bond) .
Q. How do researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Advanced spectroscopic and computational methods are employed:
- NMR spectroscopy : - and -NMR identify substituent effects (e.g., deshielding of pyridyl protons due to electron-withdrawing dichlorophenyl groups) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., S···π contacts stabilizing the crystal lattice) .
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV for the dichlorophenyl variant) to correlate electronic structure with reactivity .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Initial screens focus on target-specific and cytotoxicity assays:
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., IC of 12–18 μM in HeLa cells) with comparisons to structurally similar thiazolidinones .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition, with IC values benchmarked against standard inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced bioactivity?
- Methodological Answer : SAR analysis involves systematic structural modifications and bioassay correlations:
- Substituent variation : Replacing the 3-pyridyl group with a 4-fluorophenyl moiety increases logP (from 2.8 to 3.5), enhancing blood-brain barrier penetration in neuroinflammation models .
- Bioisosteric replacement : Exchanging the thioxo group with oxo reduces cytotoxicity in normal fibroblasts (CC from 45 μM to >100 μM) .
- Data table :
| Modification | Biological Activity | Key Finding |
|---|---|---|
| 3,4-Dichlorophenyl → 4-Methoxyphenyl | Anticancer IC | 22 μM → 35 μM (reduced potency) |
| Pyridylmethylene → Furylmethylene | Antimicrobial MIC | 8 μg/mL → 4 μg/mL (improved) |
Q. What strategies resolve contradictions in reported biological data across studies (e.g., variable IC50_{50}50 values)?
- Methodological Answer : Discrepancies arise from experimental variables, addressed via:
- Standardized protocols : Uniform cell passage numbers (≤20) and serum-free conditions during MTT assays to minimize batch variability .
- Metabolic stability testing : Microsomal incubation (human liver microsomes) identifies rapid degradation (t < 15 min) as a cause of false negatives in some studies .
- Orthogonal assays : Confirmatory tests (e.g., apoptosis via Annexin V/PI staining) validate activity when IC values conflict .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer :
- Molecular docking : AutoDock Vina screens against kinase databases (e.g., PKC-θ binding affinity ΔG = -9.2 kcal/mol) to identify off-targets .
- ADMET prediction : SwissADME estimates high CYP3A4 inhibition risk (Probability = 0.78), prompting in vitro CYP screening to mitigate drug-drug interaction risks .
- Toxicity profiling : ProTox-II predicts hepatotoxicity (72% probability), guiding in vivo studies to monitor liver enzymes (ALT/AST) .
Data Contradiction Analysis
Q. Why do some studies report potent anti-inflammatory activity while others show no effect?
- Methodological Answer : Discrepancies may stem from:
- Model system differences : Ex vivo LPS-induced TNF-α suppression in murine macrophages vs. in vivo carrageenan-induced edema models .
- Dosage regimes : Effective concentrations (e.g., 10 mg/kg vs. 50 mg/kg) and administration routes (oral vs. intraperitoneal) .
- Redox interference : Thioxo groups may quench ROS in some assays, masking true target engagement .
Methodological Best Practices
- Synthetic Reproducibility : Document inert atmosphere (N/Ar) for moisture-sensitive steps and characterize intermediates via LC-MS .
- Biological Replicates : Use ≥3 technical and biological replicates in assays, with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
